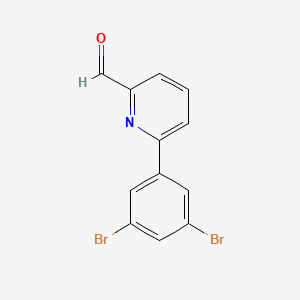
6-(3,5-Dibromophenyl)pyridine-2-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(3,5-Dibromophenyl)pyridine-2-carbaldehyde is an organic compound with the molecular formula C12H7Br2NO. This compound is characterized by the presence of a pyridine ring substituted with a carbaldehyde group at the 2-position and a dibromophenyl group at the 6-position. It is used in various fields of scientific research and industrial applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3,5-Dibromophenyl)pyridine-2-carbaldehyde typically involves the reaction of 3,5-dibromobenzaldehyde with pyridine-2-carbaldehyde under specific conditions. One common method involves the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through a nucleophilic aromatic substitution mechanism, resulting in the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
化学反応の分析
Types of Reactions
6-(3,5-Dibromophenyl)pyridine-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 6-(3,5-Dibromophenyl)pyridine-2-carboxylic acid.
Reduction: 6-(3,5-Dibromophenyl)pyridine-2-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
6-(3,5-Dibromophenyl)pyridine-2-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 6-(3,5-Dibromophenyl)pyridine-2-carbaldehyde depends on its specific application. In coordination chemistry, it acts as a ligand, forming complexes with transition metals. These complexes can exhibit unique catalytic and luminescent properties. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, leading to various biological effects.
類似化合物との比較
Similar Compounds
- 6-Bromopyridine-2-carbaldehyde
- 3,5-Dibromobenzaldehyde
- 2-Pyridinecarboxaldehyde
Uniqueness
6-(3,5-Dibromophenyl)pyridine-2-carbaldehyde is unique due to the presence of both a dibromophenyl group and a pyridine-2-carbaldehyde moiety. This combination imparts distinct chemical reactivity and properties, making it valuable in various research and industrial applications.
特性
分子式 |
C12H7Br2NO |
|---|---|
分子量 |
341.00 g/mol |
IUPAC名 |
6-(3,5-dibromophenyl)pyridine-2-carbaldehyde |
InChI |
InChI=1S/C12H7Br2NO/c13-9-4-8(5-10(14)6-9)12-3-1-2-11(7-16)15-12/h1-7H |
InChIキー |
JHSASKDRPQGKBC-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=NC(=C1)C2=CC(=CC(=C2)Br)Br)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl]methanol](/img/structure/B14864168.png)

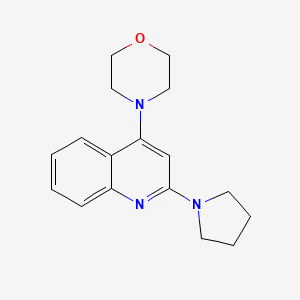
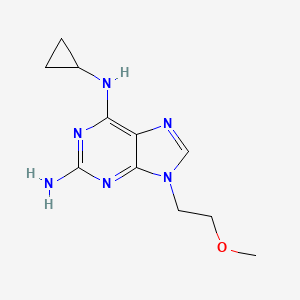
![(2,3-dihydro-1H-cyclopenta[4,5]imidazo[1,2-a]pyridin-5-yl)methanol](/img/structure/B14864180.png)

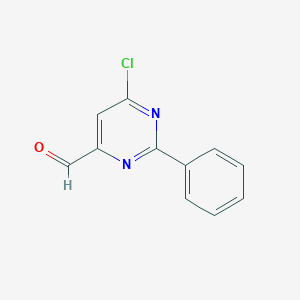
![2-{[(Benzyloxy)carbonyl]amino}-2-(trifluoromethyl)pent-4-enoic acid](/img/structure/B14864196.png)

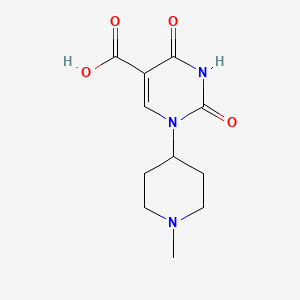
![(1R,4Z,6R,7S)-4-ethylidene-7-hydroxy-6-methyl-2,9-dioxa-14-azatricyclo[9.5.1.014,17]heptadec-11(17)-ene-3,8-dione](/img/structure/B14864208.png)
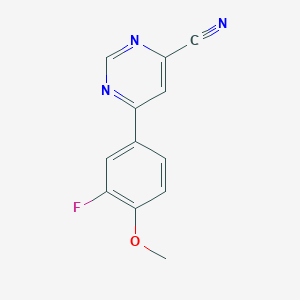

![[2-(Trifluoromethyl)quinolin-5-YL]methylamine](/img/structure/B14864223.png)
